Cas no 477710-09-1 (2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide)

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide is a specialized organic compound featuring a chlorophenyl-substituted acetamide core linked to a sulfinyl-containing ethyl moiety. Its molecular structure, incorporating dual chlorophenyl groups, enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The sulfinyl group introduces polarity, improving solubility and reactivity in selective transformations. This compound is particularly valuable in medicinal chemistry for designing bioactive molecules due to its ability to modulate electronic and steric properties. High purity and well-defined stereochemistry make it suitable for research applications requiring precise molecular control. Its stability under standard conditions ensures reliable handling in synthetic workflows.
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide structure
477710-09-1 structure
Product name:2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide
CAS No:477710-09-1
MF:C16H15Cl2NO2S
MW:356.266801118851
CID:5026509

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide
    • N-[2-(4-chlorobenzenesulfinyl)ethyl]-2-(4-chlorophenyl)acetamide
    • 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}acetamide
    • Bionet1_002628
    • Oprea1_388351
    • MLS000326151
    • HMS575P10
    • HMS2307J15
    • SMR000170223
    • 2-(4-chlorophenyl)-N-(2-(4-chlorophenylsulfinyl)ethyl)acetamide
    • Inchi: 1S/C16H15Cl2NO2S/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-22(21)15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20)
    • InChI Key: HQTIWEPBNSCGAQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CC(NCCS(C1C=CC(=CC=1)Cl)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 378
  • XLogP3: 3.1
  • Topological Polar Surface Area: 65.4

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674526-5mg
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide
477710-09-1 98%
5mg
¥617 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674526-2mg
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide
477710-09-1 98%
2mg
¥495 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674526-1mg
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide
477710-09-1 98%
1mg
¥464 2023-04-14

Additional information on 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide

Research Brief on 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide (CAS: 477710-09-1)

Recent studies on the compound 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide (CAS: 477710-09-1) have highlighted its potential applications in medicinal chemistry and drug development. This sulfoxide-containing acetamide derivative has garnered attention due to its unique chemical properties and biological activity, particularly in the context of targeting specific enzymatic pathways and receptor interactions. The compound's structural features, including the chlorophenyl groups and sulfinyl moiety, contribute to its pharmacological profile, making it a subject of interest for researchers exploring novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a modulator of inflammatory responses. The research demonstrated that 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide exhibits significant inhibitory effects on NF-κB signaling, a key pathway in inflammation. The study utilized in vitro assays with human macrophages and in vivo models of acute inflammation, showing dose-dependent reduction in pro-inflammatory cytokine production. These findings suggest potential applications in treating chronic inflammatory diseases, though further pharmacokinetic studies are needed to assess its viability as a drug candidate.

In the field of oncology, preliminary research presented at the 2024 American Association for Cancer Research annual meeting explored the compound's interactions with cancer cell metabolism. The study revealed that 477710-09-1 interferes with mitochondrial function in certain cancer cell lines, particularly those with dysregulated redox systems. The sulfinyl group appears to play a crucial role in this activity, potentially acting as a redox modulator. While these results are promising, the research team emphasized the need for more comprehensive studies to understand the compound's selectivity and potential off-target effects.

From a chemical synthesis perspective, recent advancements have improved the yield and purity of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide production. A 2024 patent application describes an optimized synthetic route that reduces byproduct formation while maintaining stereochemical integrity at the sulfinyl center. This development is particularly significant as the compound's biological activity may be stereospecific. The new synthetic approach could facilitate larger-scale production for further pharmacological evaluation.

Structural-activity relationship (SAR) studies published in early 2024 have begun mapping the compound's pharmacophore, identifying the sulfinyl ethyl linker as critical for maintaining activity while the chlorophenyl groups appear modifiable for optimizing pharmacokinetic properties. These findings open possibilities for developing derivative compounds with improved drug-like characteristics. Computational modeling suggests potential interactions with several protein targets, though experimental validation of these predictions is ongoing.

Despite these promising developments, challenges remain in advancing 477710-09-1 toward clinical applications. Current research gaps include comprehensive toxicology profiles, detailed metabolic studies, and formulation optimization. The compound's physicochemical properties, particularly its solubility characteristics, may present formulation challenges that need addressing. Future research directions likely will focus on these aspects while continuing to explore the compound's mechanism of action across different biological systems.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica